Peliglitazar
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peliglitazar involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary to the originating pharmaceutical company, Bristol-Myers Squibb Co .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Peliglitazar undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the reduction of specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted analogs of this compound .
Scientific Research Applications
Peliglitazar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dual peroxisome proliferator-activated receptor activators.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Explored as a potential therapeutic agent for the treatment of diabetes and dyslipidemia.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Peliglitazar exerts its effects by activating both alpha and gamma peroxisome proliferator-activated receptors. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, reduces blood glucose levels, and lowers lipid levels in the blood .
Comparison with Similar Compounds
Similar Compounds
Muraglitazar: Another dual alpha/gamma peroxisome proliferator-activated receptor activator, differing from peliglitazar by a single methyl group.
Rosiglitazone: A selective gamma peroxisome proliferator-activated receptor activator used in the treatment of type 2 diabetes.
Pioglitazone: Another selective gamma peroxisome proliferator-activated receptor activator with similar therapeutic applications.
Uniqueness of this compound
This compound is unique in its dual activation of both alpha and gamma peroxisome proliferator-activated receptors, providing a broader range of metabolic effects compared to selective activators like rosiglitazone and pioglitazone. This dual activation allows for more comprehensive management of glucose and lipid levels in patients with metabolic disorders .
Properties
CAS No. |
331744-64-0 |
---|---|
Molecular Formula |
C30H30N2O7 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[(1S)-1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid |
InChI |
InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)/t20-/m0/s1 |
InChI Key |
CUADMYMMZWFUCY-FQEVSTJZSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)[C@H](C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
331744-64-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(((4-methoxyphenoxy)carbonyl)(1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethyl)amino)acetic acid peliglitaza |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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